molecular formula C7H14N2O2 B3016820 methyl N-(1-methylpyrrolidin-3-yl)carbamate CAS No. 1602868-61-0

methyl N-(1-methylpyrrolidin-3-yl)carbamate

Cat. No.: B3016820
CAS No.: 1602868-61-0
M. Wt: 158.201
InChI Key: UPBOVENUHUGTJI-UHFFFAOYSA-N
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Description

Methyl N-(1-methylpyrrolidin-3-yl)carbamate (CAS: 1602868-61-0) is a carbamate derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a carbamate functional group at the 3-position. The compound’s molecular formula is C₈H₁₄N₂O₂, with a molecular weight of 170.21 g/mol. It is typically synthesized via carbamate-forming reactions between 1-methylpyrrolidin-3-amine and methyl chloroformate or analogous reagents.

Properties

IUPAC Name

methyl N-(1-methylpyrrolidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-3-6(5-9)8-7(10)11-2/h6H,3-5H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBOVENUHUGTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-methylpyrrolidin-3-yl)carbamate typically involves the reaction of 1-methylpyrrolidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-methylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(1-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl N-(1-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Carbamates are a versatile class of compounds with diverse applications. Below, methyl N-(1-methylpyrrolidin-3-yl)carbamate is compared to structurally and functionally related compounds, focusing on synthesis, physical properties, and biological activity.

Structural Analogs from Bis(4-fluorophenyl)methyl Carbamate Series

describes a series of bis(4-fluorophenyl)methyl carbamates with variations in the amine moiety. These compounds share the carbamate backbone but differ in substituents, impacting their physicochemical and biological properties:

Compound Name Amine Substituent Physical State Melting Point (°C) Key Structural Differences vs. Target Compound
Bis(4-fluorophenyl)methyl (1-methylpyrrolidin-3-yl)carbamate (9) 1-Methylpyrrolidin-3-yl Pale yellow solid 84–86 Bis(4-fluorophenyl)methyl vs. methyl group
Bis(4-fluorophenyl)methyl ((1-methylpyrrolidin-3-yl)methyl)carbamate (10) (1-Methylpyrrolidin-3-yl)methyl Yellow semisolid N/A Extended methylene spacer between carbamate and amine
Bis(4-fluorophenyl)methyl (2-(1-methylpyrrolidin-2-yl)ethyl)carbamate (11) 2-(1-Methylpyrrolidin-2-yl)ethyl Pale yellow oil N/A Ethyl linker and 2-position pyrrolidine substitution
Bis(4-fluorophenyl)methyl ((4-methylmorpholin-3-yl)methyl)carbamate (12) (4-Methylmorpholin-3-yl)methyl Pale yellow solid 77–78 Morpholine ring replaces pyrrolidine

Key Observations :

  • Compound 9 closely resembles the target compound in the amine moiety but differs in the carbamate-attached aryl group, which may influence receptor binding or metabolic stability.
NHS Carbamates as Enzyme Inhibitors

highlights NHS (N-hydroxysuccinimide) carbamates, such as 2,5-dioxopyrrolidin-1-yl methyl(phenethyl)carbamate (16) and methyl(3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl)carbamate (15), which are designed as endocannabinoid hydrolase inhibitors.

Property NHS Carbamates (15, 16) This compound
Reactivity Activated NHS ester enables rapid conjugation with nucleophiles (e.g., amines) Standard carbamate, less reactive
Biological Target Endocannabinoid hydrolases Not specified in evidence
Structural Feature Oxadiazole or phenethyl groups Pyrrolidine ring with methyl substitution

Key Observations :

  • NHS carbamates exhibit enhanced reactivity due to the electron-withdrawing NHS group, making them suitable for covalent inhibition or prodrug strategies. The target compound lacks this activating group, suggesting distinct applications .
Cyclohexyl and Menthol-Derived Carbamates

describes [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] N-methylcarbamate , a menthol-derived carbamate.

Property Menthol Carbamate This compound
Backbone Cyclohexane fused with menthol Pyrrolidine ring
Applications Potential flavor/fragrance uses Undisclosed in evidence

Key Observation :

  • The bulky cyclohexyl/menthol structure may confer volatility or sensory properties, contrasting with the compact pyrrolidine core of the target compound .

Biological Activity

Methyl N-(1-methylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with neurotransmitter systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group attached to a pyrrolidine ring. The molecular formula is C8H12N2O2C_8H_{12}N_2O_2, and it has a molecular weight of 172.19 g/mol. The compound's structure allows it to interact with various biological targets, particularly in the central nervous system.

The primary mechanism of action involves the modulation of neurotransmitter systems, particularly acetylcholine receptors. Research indicates that this compound can influence synaptic transmission, which is crucial for cognitive functions and neuromuscular transmission. This modulation may provide therapeutic benefits in neurological disorders such as Alzheimer's disease and myasthenia gravis.

Biological Activities

  • Neurotransmitter Interaction :
    • The compound exhibits notable affinity for muscarinic acetylcholine receptors, which are involved in various physiological processes including learning, memory, and muscle contraction.
    • Preliminary studies suggest that it may enhance synaptic plasticity, thereby improving cognitive functions.
  • Enzyme Inhibition :
    • This compound has been investigated for its potential to inhibit specific enzymes involved in neurotransmitter breakdown, potentially prolonging the action of acetylcholine at synapses .
  • Potential Therapeutic Applications :
    • Due to its ability to modulate neurotransmitter systems, the compound shows promise for treating conditions such as cognitive decline in neurodegenerative diseases and certain neuromuscular disorders.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Methyl N-(2-methylpyrrolidin-3-yl)carbamateSimilar pyrrolidine structureDifferent nitrogen substitution pattern
Ethyl N-(1-methylpyrrolidin-3-yl)carbamateEthyl group instead of methylAltered lipophilicity affecting pharmacokinetics
Propyl N-(1-methylpyrrolidin-3-yl)carbamatePropyl group instead of methylPotentially different biological activity

This table highlights how variations in structure can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound:

  • A study demonstrated that this compound could significantly enhance acetylcholine receptor binding affinity compared to other carbamates, suggesting its potential as a lead compound for drug development targeting cognitive enhancement.
  • Another investigation into its enzyme inhibition capabilities revealed that it could effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts .

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